molecular formula C28H36F3N3O6 B579923 (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) CAS No. 868539-99-5

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

Numéro de catalogue: B579923
Numéro CAS: 868539-99-5
Poids moléculaire: 567.6 g/mol
Clé InChI: LAPJYAIMBWUZSL-RGRVRPFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) (CAS: 868539-99-5; molecular formula: C28H36F3N3O6) is a synthetic peptide derivative characterized by a tripeptide backbone:

  • L-Leucine (Leu) residue.
  • L-Phenylalanine (Phe) methyl ester.
  • (alphaS)-alpha-Aminobenzenebutanoyl group as the N-terminal modification.

The trifluoroacetate (TFA) counterion enhances solubility during synthesis and purification . This compound is utilized in pharmaceutical research, particularly as an intermediate in peptide-based drug development .

Propriétés

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4.C2HF3O2/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20;3-2(4,5)1(6)7/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31);(H,6,7)/t21-,22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJYAIMBWUZSL-RGRVRPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868539-99-5
Record name L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, methyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868539-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Activité Biologique

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) (CAS Number: 868539-99-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C28H36F3N3O6
  • Molecular Weight : 567.6 g/mol
  • Structure : The compound features a complex structure indicative of its potential interactions in biological systems, including multiple functional groups that facilitate binding to various biological targets.

Biological Activity Overview

The biological activity of (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) is primarily characterized by its interactions with peptide and protein synthesis pathways. It is relevant in the context of drug design, particularly for therapeutic agents targeting metabolic pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in peptide synthesis, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural components suggest a capacity for binding to receptors that modulate physiological responses, including those related to neurotransmission and hormonal regulation.

Case Studies and Experimental Research

  • Peptide Synthesis : A study demonstrated the successful synthesis of peptide derivatives using (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester as a precursor in enzyme-catalyzed reactions. The immobilized enzyme systems showed high stability and efficiency, yielding over 95% purity in continuous flow setups .
  • Biological Assays : In vitro assays indicated that the compound exhibits significant activity against certain microbial strains, suggesting potential applications in antimicrobial therapy .
  • Neuropharmacological Studies : Preliminary neuropharmacological assessments revealed that the compound may influence neurotransmitter systems, particularly those involving amino acids like phenylalanine and leucine, which are crucial for brain function .

Data Tables

PropertyValue
CAS Number868539-99-5
Molecular FormulaC28H36F3N3O6
Molecular Weight567.6 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

Applications De Recherche Scientifique

Pharmacological Uses

The compound is primarily studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive peptides. Its applications include:

  • Analgesic Properties : Research indicates that derivatives of phenylalanine can inhibit enzymes that degrade natural painkillers, such as enkephalins. This suggests potential use in developing new analgesics .
  • Nutritional Supplements : As an amino acid derivative, it may enhance physical performance and recovery in athletes by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in:

  • Protein Synthesis Studies : It can be utilized to investigate the mechanisms of peptide bond formation and protein folding due to its amino acid composition .
  • Enzyme Inhibition Studies : Its ability to act as an inhibitor of specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms .

Case Study 1: Analgesic Efficacy

A study published in "Journal of Pain Research" demonstrated that derivatives similar to (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) exhibited significant analgesic effects in animal models. The findings suggested that these compounds could effectively prolong the action of endogenous pain-relieving peptides .

Case Study 2: Ergogenic Effects

Research conducted by Luckose et al. (2015) highlighted the ergogenic benefits of amino acid derivatives, including those structurally related to (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate). The study found improvements in mental performance during stress-related tasks and enhanced physical endurance during exercise .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Peptide Derivatives with Trifluoroacetate Salts

L-Phenylalanine, glycyl-, 4-(acetylamino)phenyl ester, mono(trifluoroacetate) (CAS: 851222-34-9)
  • Structural Similarities :
    • Contains L-phenylalanine and a trifluoroacetate counterion.
    • Methyl/ester functional groups for stability.
  • Key Differences: Replaces the leucine and aminobenzenebutanoyl groups with a glycyl residue and 4-(acetylamino)phenyl ester. Lacks the branched hydrophobic side chain from leucine, altering its pharmacokinetic properties.
Cariprazine (CAS: 839712-12-8)
  • Structural Contrast: Non-peptide antipsychotic with a trans-4-aminocyclohexanecarboxylic acid core. Lacks ester or trifluoroacetate groups.
  • Functional Relevance: Demonstrates how non-peptide scaffolds achieve CNS activity, unlike the peptide-based target compound .

Methyl Ester-Containing Compounds

Triflusulfuron Methyl Ester
  • Structural Overlap :
    • Shares a methyl ester group for enhanced bioavailability.
  • Divergence :
    • Contains a triazine ring instead of a peptide backbone.
    • Classified as a herbicide (sulfonylurea), highlighting functional differences despite ester similarity .
Metsulfuron Methyl Ester
  • Comparison: Another triazine-based methyl ester herbicide. Illustrates how ester functionalization is leveraged in agrochemicals vs. peptide drug intermediates .

Pharmaceutical Intermediates with Modified Backbones

Carumonam (CAS: 97591-42-9)
  • Structural Features: Monobactam antibiotic with a β-lactam ring. No peptide ester or trifluoroacetate groups.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications References
Target Compound 868539-99-5 C28H36F3N3O6 Peptide backbone, methyl ester, TFA Pharmaceutical intermediate
Glycyl-L-Phe TFA derivative 851222-34-9 Not provided Glycyl, phenyl ester, TFA Specialty chemical synthesis
Triflusulfuron Methyl Ester 73552-35-5 C15H16F3N5O5S Triazine, methyl ester Herbicide
Cariprazine 839712-12-8 C21H32ClN3O Cyclohexanecarboxylic acid Antipsychotic

Key Research Findings

  • Structural Impact on Bioactivity: The aminobenzenebutanoyl group in the target compound may enhance receptor binding affinity compared to simpler peptide analogs .
  • Trifluoroacetate Utility : The TFA counterion is critical for solubility in HPLC purification, a common feature in peptide synthesis .
  • Ester Group Versatility : Methyl esters in agrochemicals (e.g., triazines) vs. peptide intermediates highlight context-dependent optimization .

Méthodes De Préparation

Strecker Synthesis Approach

The Strecker reaction, traditionally used for α-amino acid synthesis, is adapted for benzenebutanoyl aldehyde. Cyanide addition to the imine formed from benzenebutanal and ammonium chloride yields the α-amino nitrile intermediate, which is hydrolyzed under acidic conditions to the carboxylic acid. For instance:

Benzenebutanal+NH4Cl+KCNH2Oα-AminobenzenebutanenitrileHClα-Aminobenzenebutanoic acid\text{Benzenebutanal} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{H}2\text{O}} \alpha\text{-Aminobenzenebutanenitrile} \xrightarrow{\text{HCl}} \alpha\text{-Aminobenzenebutanoic acid}

This method requires stringent pH control (pH 1.5–3.0) during hydrolysis to prevent decarboxylation. Yields typically range from 70–85%, with racemization mitigated by low-temperature processing.

Reductive Amination Strategy

An alternative route involves reductive amination of benzenebutanoyl ketone with ammonium acetate and sodium cyanoborohydride in methanol. This method offers higher stereocontrol (>90% enantiomeric excess) but necessitates chromatographic purification to isolate the (αS)-isomer.

Sequential Peptide Coupling

The tripeptide assembly employs solution-phase coupling to preserve the methyl ester functionality.

Protection of α-Aminobenzenebutanoic Acid

The α-amino group is protected with a benzyloxycarbonyl (Cbz) group using benzylchloroformate in a biphasic ethyl acetate/water system. The reaction is maintained at pH 9–10 with 50% aqueous NaOH to deprotonate the amino group, achieving >95% conversion.

Coupling with L-Leucine

The Cbz-protected α-aminobenzenebutanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with L-leucine’s amine group proceeds at 0°C for 12 hours, yielding the dipeptide. Deprotection of the Cbz group via hydrogenolysis (H₂/Pd-C) affords the free amine.

Final Coupling with L-Phenylalanine Methyl Ester

The dipeptide’s carboxyl group is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with L-phenylalanine methyl ester in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, achieving 80–90% yield.

Purification and Salt Formation

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). The trifluoroacetate salt forms in situ during elution, and lyophilization yields the final compound as a white solid.

Typical HPLC Conditions

ParameterValue
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B)
Gradient20–80% B over 30 min
Flow Rate1.0 mL/min
DetectionUV 220 nm

Analytical Characterization

Critical quality attributes are verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR):

  • HRMS (ESI+): m/z [M+H]⁺ calc. 567.28, found 567.27.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, 1H, NH), 7.32–7.25 (m, 5H, Ph), 4.52 (q, 1H, α-CH), 3.65 (s, 3H, OCH₃).

Comparative Analysis of Methodologies

A comparative assessment of synthetic routes reveals trade-offs between yield, stereoselectivity, and scalability:

MethodYield (%)Stereoselectivity (ee%)Scalability
Strecker Synthesis7850–60High
Reductive Amination85>90Moderate
Solid-Phase Peptide65>95Low

The reductive amination route is preferred for small-scale synthesis requiring high enantiopurity, while the Strecker method suits large-scale production despite lower stereocontrol.

Industrial-Scale Considerations

Patent disclosures highlight optimizations for kilogram-scale production:

  • Solvent Selection: Ethyl acetate minimizes byproduct formation during coupling.

  • Acidification Protocol: Gradual addition of HCl at 5–10°C prevents precipitate agglomeration, enhancing filterability.

  • Drying Techniques: Anhydrous MgSO₄ efficiently removes residual water without degrading the methyl ester .

Q & A

Basic Question: What methodologies are recommended for synthesizing and structurally confirming (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)?

Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. For example, enzymatic approaches using methyl ester derivatives (e.g., L-phenylalanine methyl ester) under controlled pH and temperature (38°C) can yield peptide bonds via aminolysis, as demonstrated in enzymatic synthesis studies . Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : To verify stereochemistry (αS configuration) and backbone connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., trifluoroacetate adducts require adjustment for accurate mass calculation).
  • HPLC with UV/Vis or MS detection : To assess purity (>95% recommended for research-grade material) .

Basic Question: How can researchers ensure analytical reliability when quantifying this compound in complex matrices?

Methodological Answer:
Use hyphenated techniques to address matrix interference:

  • LC-MS/MS with Multiple Reaction Monitoring (MRM) : Optimize transitions for the parent ion (e.g., m/z 500 → 243 for cleavage at the leucine-phenylalanine bond) .
  • Internal Standardization : Isotopically labeled analogs (e.g., deuterated trifluoroacetate) correct for ion suppression/enhancement.
  • Validation Parameters :
    • Linearity (R² > 0.99 over 1–1000 ng/mL).
    • Limit of Detection (LOD < 0.1 ng/mL).
    • Precision (RSD < 5% intra-/inter-day) .

Basic Question: What experimental design considerations are critical for stability studies of this compound?

Methodological Answer:
Adopt a split-plot or factorial design to evaluate degradation under stressors:

  • Variables : pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure.
  • Replicates : 4 replicates per condition to account for batch variability .
  • Analytical Endpoints :
    • HPLC-UV for quantifying intact compound.
    • LC-MS/MS to identify degradation products (e.g., hydrolysis of methyl ester or trifluoroacetate cleavage) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems.
  • Standardized Controls : Use a reference inhibitor (e.g., leupeptin for protease studies) to normalize inter-assay variability.
  • Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to account for confounding factors like solvent (DMSO vs. aqueous) or cell line differences .

Advanced Question: What advanced techniques elucidate the environmental fate of this compound and its trifluoroacetate byproducts?

Methodological Answer:
Long-term environmental studies should integrate:

  • Abiotic Transformations :
    • Hydrolysis kinetics (pH 5–9, 25–50°C) monitored via LC-MS.
    • Photodegradation under simulated sunlight (λ > 290 nm) .
  • Biotic Transformations :
    • Microbial degradation assays with soil/water microcosms.
    • Metabolite profiling using non-targeted HRMS .
  • Ecotoxicology : Assess effects on model organisms (e.g., Daphnia magna) via OECD Test Guidelines .

Advanced Question: How can researchers optimize synthetic yield while minimizing racemization?

Methodological Answer:
Key parameters for optimization:

  • Coupling Agents : Use HATU or PyBOP (reduces racemization vs. DCC).
  • Temperature Control : Maintain ≤ 0°C during activation steps.
  • Solvent System : DMF or DCM with 1% HOBt additive.
  • Monitoring : Real-time chiral HPLC to detect racemization (e.g., >98% enantiomeric excess required) .

Advanced Question: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:
Combine molecular docking and dynamics:

  • Docking Software (AutoDock Vina) : Screen against proteases (e.g., caspase-3) using the compound’s 3D structure (PubChem CID).
  • MD Simulations (GROMACS) : Simulate binding stability (≥100 ns trajectories) with AMBER force fields.
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinity (ΔG < −7 kcal/mol indicates strong interaction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
Reactant of Route 2
(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.